D-Leucrose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

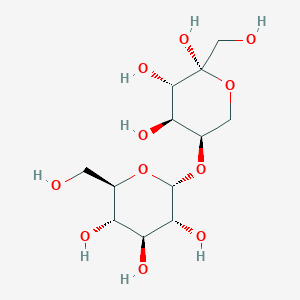

D-Leucrose is a naturally occurring disaccharide and an isomer of sucrose. It is composed of glucose and fructose units linked together. This compound is known for its potential as an alternative sweetener due to its suitable sweetness and potential physiological benefits. It is found in small quantities in honey, pollen, and sugarcane.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: D-Leucrose can be synthesized through the isomerization of sucrose using specific enzymes. One common method involves the use of dextransucrase, an enzyme produced by certain bacteria such as Leuconostoc mesenteroides. This enzyme catalyzes the transfer of glucose units from sucrose to form this compound .

Industrial Production Methods: Industrial production of this compound involves the enzymatic conversion of sucrose. The process typically includes the following steps:

Enzyme Production: Cultivation of bacteria that produce dextransucrase.

Enzymatic Reaction: Mixing sucrose with the enzyme to catalyze the formation of this compound.

Purification: Separation and purification of this compound from the reaction mixture.

Analyse Des Réactions Chimiques

Types of Reactions: D-Leucrose undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding acids.

Reduction: Reduction of this compound can yield sugar alcohols.

Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acetic anhydride can be used for acetylation reactions.

Major Products:

Oxidation: Formation of glucuronic acid and fructuronic acid.

Reduction: Formation of glucitol and fructitol.

Substitution: Formation of acetylated derivatives.

Applications De Recherche Scientifique

Nutritional Applications

D-Leucrose has been studied for its effects on metabolic health, particularly in relation to obesity and diabetes. Research indicates that this compound can improve metabolic profiles in animal models.

- Metabolic Health : A study involving C57BL/6 mice demonstrated that replacing a portion of sucrose with this compound in a high-fat diet significantly improved fasting blood glucose levels and reduced hepatic triglyceride accumulation. The study showed that this compound supplementation led to down-regulation of lipogenesis-related genes while up-regulating β-oxidation-related genes, suggesting its potential as a therapeutic agent for metabolic disorders .

- Digestibility : In human trials, this compound was found to be easily digestible, with lower blood glucose levels compared to sucrose. This suggests that it may be a preferable sweetener for individuals managing blood sugar levels .

Cariological Benefits

This compound is noted for its non-cariogenic properties, making it a suitable alternative to traditional sugars in dental health contexts.

- Dental Health : Research has shown that this compound does not promote acid formation when incubated with dental plaque bacteria such as Streptococcus mutans. This property indicates its potential use in formulations aimed at reducing dental caries .

Food Industry Applications

The food industry has recognized this compound for its sweetening capabilities without the adverse effects associated with sucrose.

- Sweetening Agent : this compound can be utilized as a sweetening agent in various food products due to its high sweetness intensity and low caloric content. It is particularly appealing for diabetic-friendly formulations because it does not spike insulin levels significantly compared to conventional sugars .

Biochemical Research

This compound serves as a substrate in biochemical research, particularly in studies related to carbohydrate metabolism.

- Enzymatic Studies : Studies have demonstrated that this compound is efficiently metabolized by enzymes such as alpha-glucosidase and other carbohydrases from human jejunal mucosa. This makes it a valuable compound for investigating carbohydrate digestion and absorption mechanisms .

Potential as an Immunomodulator

Emerging research suggests that this compound may have immunomodulatory effects.

- Immunological Applications : Some studies propose that oligosaccharides, including this compound derivatives, may act as immunomodulators or prebiotics, potentially enhancing gut health and immune function. This area remains an active field of research, with ongoing investigations into the biological functions of oligosaccharides .

Data Summary Table

Mécanisme D'action

D-Leucrose exerts its effects primarily through its interaction with enzymes involved in carbohydrate metabolism. It is metabolized by enzymes such as sucrase and isomerase, which break down this compound into glucose and fructose. These monosaccharides are then further metabolized through glycolysis and other metabolic pathways to produce energy.

Comparaison Avec Des Composés Similaires

Trehalulose: Another isomer of sucrose with similar sweetness and potential health benefits.

Turanose: A disaccharide isomer of sucrose with different linkage positions.

Isomaltulose: A disaccharide with a slower digestion rate compared to sucrose.

Uniqueness of D-Leucrose: this compound is unique due to its specific enzymatic production method and its potential physiological benefits, such as lower cariogenicity and a slower impact on blood glucose levels compared to sucrose .

Activité Biologique

D-Leucrose, a disaccharide composed of glucose and fructose linked by an α(1→5) glycosidic bond, has garnered attention in recent years due to its unique biological properties and potential applications in various fields, including medicine and nutrition. This article delves into the biological activity of this compound, highlighting its metabolic effects, safety profile, and implications for health.

This compound is structurally similar to sucrose but differs in its glycosidic linkage. Its chemical formula is C12H22O11, and it crystallizes as a monohydrate. This disaccharide exhibits reducing sugar characteristics and shows considerable resistance to acid hydrolysis due to its specific bond configuration.

Digestion and Absorption

This compound is efficiently metabolized in the human body, primarily in the jejunum, where it undergoes enzymatic hydrolysis into glucose and fructose. Studies indicate that this compound does not significantly alter blood glucose levels compared to sucrose, suggesting a potential role in managing blood sugar levels without causing spikes . In a study involving human subjects, this compound consumption led to lower blood glucose and fructose profiles compared to sucrose, with unchanged insulin levels .

Impact on Obesity and Metabolic Disorders

Recent research has explored the effects of this compound on metabolic changes associated with obesity. A study involving C57BL/6 mice fed a high-fat diet (HFD) supplemented with this compound showed improved fasting blood glucose levels and reduced hepatic triglyceride content. The supplementation also downregulated genes related to lipogenesis, indicating a potential role in combating obesity-related metabolic disorders .

Safety Profile

This compound has been evaluated for its safety in both animal models and human studies. In trials where rats were administered this compound, no adverse effects on general health were observed, and the compound was found to be easily digestible . Furthermore, it has shown non-cariogenic properties when tested against dental plaque bacteria such as Streptococcus mutans, indicating its potential as a safer alternative sweetener .

Potential as a Sweetener

Due to its slower digestion rate compared to sucrose, this compound may serve as a beneficial alternative sweetener for individuals managing diabetes or metabolic syndrome. Its unique sweetness perception could also provide a favorable option for low-calorie diets .

Role as an Immunomodulator

Emerging studies suggest that this compound may act as an immunomodulator. It is hypothesized that it could enhance immune responses through its interaction with gut microbiota and its prebiotic effects, although further research is necessary to confirm these mechanisms .

Comparative Analysis of Biological Activity

| Parameter | This compound | Sucrose |

|---|---|---|

| Metabolism | Hydrolyzed into glucose/fructose; lower blood sugar impact | Rapidly digested; higher blood sugar spikes |

| Safety | Non-cariogenic; no significant toxicity observed | Cariogenic potential |

| Impact on Obesity | Reduces hepatic fat accumulation; regulates lipogenesis | Associated with increased fat accumulation |

| Sweetness Perception | Unique sweetness profile | Standard sweetness |

Case Studies

- Leucrose Supplementation in Mice : Mice fed a high-fat diet with varying levels of this compound showed significant improvements in metabolic markers compared to control groups. The study emphasized the downregulation of lipogenesis-related genes as a key finding .

- Human Trials on Digestibility : In clinical trials, subjects consuming this compound exhibited lower blood glucose levels than those consuming sucrose, highlighting its potential for diabetic management .

Propriétés

IUPAC Name |

(2R,3S,4S,5R)-2-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,4-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4-6(15)8(17)9(18)11(22-4)23-5-2-21-12(20,3-14)10(19)7(5)16/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFGFRMPGVDDGE-GWRCVIBKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@](O1)(CO)O)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.